![molecular formula C8H4Cl2N2 B1314484 4,7-Dichlorocinnoline CAS No. 82362-93-4](/img/structure/B1314484.png)
4,7-Dichlorocinnoline
Overview
Description
4,7-Dichlorocinnoline, also known as 4,7-dichloroquinoline, is an aromatic heterocyclic compound with the molecular formula C9H6Cl2N. It is a colorless solid that is soluble in organic solvents. The compound is a derivative of quinoline, which is a cyclic aromatic hydrocarbon. It is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4,7-Dichlorocinnoline has been studied extensively due to its potential applications in the field of medicine, chemistry, and biology.
Scientific Research Applications
Antimalarial Drug Synthesis
4,7-Dichloroquinoline is used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs . These include well-known drugs such as amodiaquine , chloroquine , and hydroxychloroquine .
Synthesis of Chloroquine
The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions . This property allows it to be replaced selectively to form derivatives at that position. A typical reaction with a specific primary amine gives chloroquine in high yield .
Synthesis of Hydroxychloroquine
The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of hydroxychloroquine in 1949 .
Intermediate to New Drug Candidates
Apart from its use in the manufacture of antimalarials, 4,7-dichloroquinoline is of continuing interest as an intermediate to new drug candidates .
Synthesis of Hybrid Aminoquinoline-Triazine Derivatives
4,7-Dichloroquinoline is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
Drug Chloroquine Phosphate Intermediate
4,7-Dichloroquinoline is used as a drug chloroquine phosphate intermediate .
properties
IUPAC Name |
4,7-dichlorocinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQYOWDHNSQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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